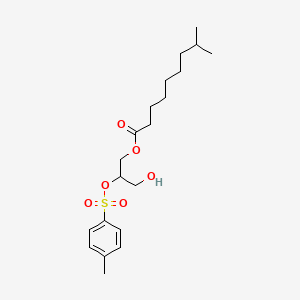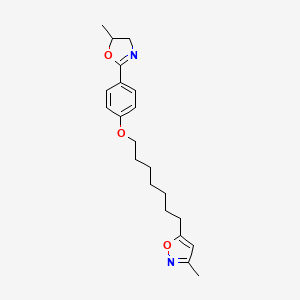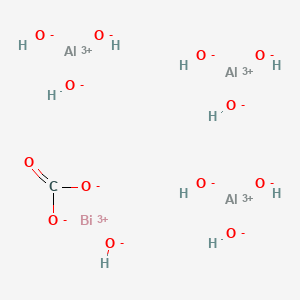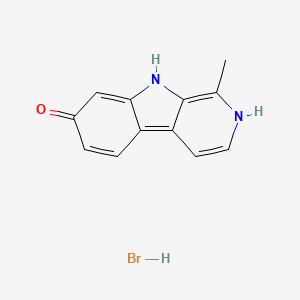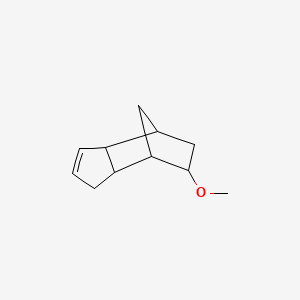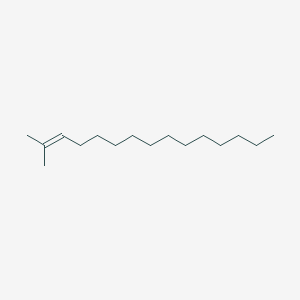
2-Methyl-2-pentadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-pentadecene is an organic compound with the molecular formula C16H32. It is a type of alkene, characterized by the presence of a double bond between two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-2-pentadecene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the use of a strong acid, such as sulfuric acid, to dehydrate 2-methyl-2-pentadecanol, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic dehydrogenation of alkanes. This process involves the use of metal catalysts, such as platinum or palladium, under high temperatures and pressures to remove hydrogen atoms from the alkane, forming the desired alkene .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a platinum or palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-pentadecene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-pentadecene involves its interaction with various molecular targets and pathways. As an alkene, it can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. The double bond in the compound makes it reactive towards various reagents, allowing it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpentadecane: An alkane with a similar carbon chain length but lacking the double bond.
1-Pentadecene: An alkene with a double bond at a different position in the carbon chain.
2-Methyl-1-pentadecene: An isomer with the double bond at the first carbon position.
Uniqueness
2-Methyl-2-pentadecene is unique due to its specific structure, which includes a double bond at the second carbon position. This structural feature imparts distinct chemical reactivity and properties compared to its isomers and other similar compounds .
Eigenschaften
CAS-Nummer |
70872-68-3 |
|---|---|
Molekularformel |
C16H32 |
Molekulargewicht |
224.42 g/mol |
IUPAC-Name |
2-methylpentadec-2-ene |
InChI |
InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h15H,4-14H2,1-3H3 |
InChI-Schlüssel |
XGTFGRHQZHQLOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


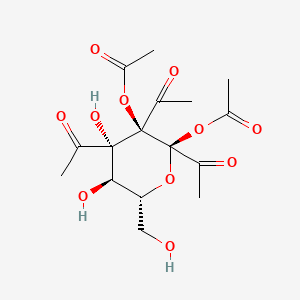
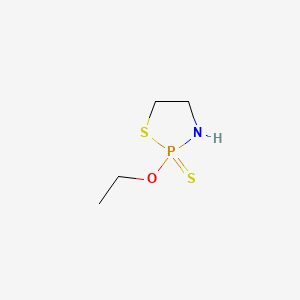
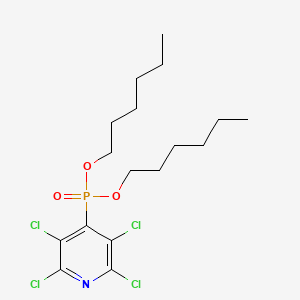
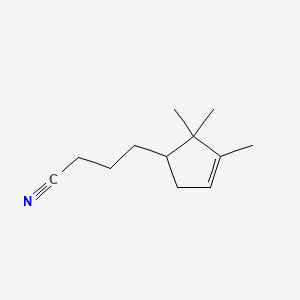
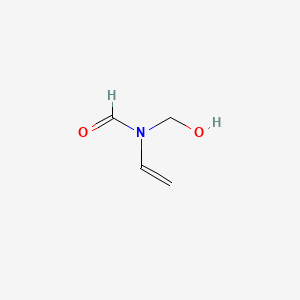
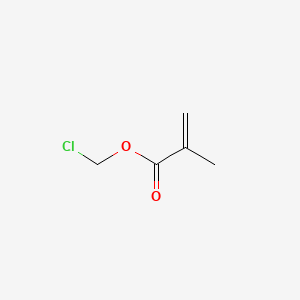
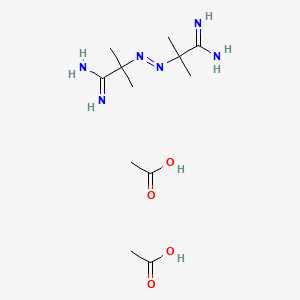
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
